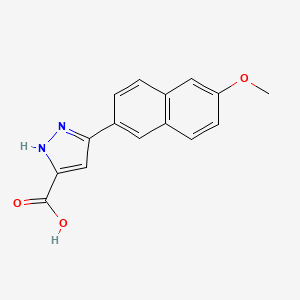

5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(6-methoxynaphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-20-12-5-4-9-6-11(3-2-10(9)7-12)13-8-14(15(18)19)17-16-13/h2-8H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWHZXBIHVSQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=NNC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661693 | |

| Record name | 3-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257877-12-5 | |

| Record name | 3-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid

This technical guide provides a comprehensive overview of 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on its synthesis, physicochemical properties, and potential biological activities.

Chemical and Physical Properties

This compound is a complex organic molecule featuring a pyrazole ring linked to a methoxynaphthalene moiety. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in many biologically active compounds. The presence of the naphthalene group significantly influences its lipophilicity and potential for aromatic interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O₃ | [1] |

| Molecular Weight | 268.27 g/mol | [1] |

| CAS Number | 1257877-12-5 | [1] |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

Synthesis

Experimental Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(6-methoxynaphthalen-2-yl)butanoate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-acetyl-6-methoxynaphthalene.

-

Cool the mixture in an ice bath and add diethyl oxalate dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Ethyl 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylate

-

Dissolve the purified ethyl 2,4-dioxo-4-(6-methoxynaphthalen-2-yl)butanoate in a suitable solvent such as ethanol or glacial acetic acid.

-

Add hydrazine hydrate to the solution and reflux the mixture for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified ethyl ester.

Step 3: Synthesis of this compound

-

Suspend the ethyl 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Biological Activity and Mechanism of Action

While there is no specific biological data available for this compound itself, numerous derivatives containing this core structure have been investigated as potent and selective antagonists of the glucagon receptor. One notable example is N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893), which has demonstrated significant potential in the treatment of type II diabetes.

Table 2: Biological Activity of a Key Derivative (MK-0893)

| Target | Assay | IC₅₀ (nM) | Selectivity |

| Human Glucagon Receptor | Binding Affinity | 6.6 | - |

| Human Glucagon Receptor | Functional cAMP Activity | 15.7 | - |

| GIPR | - | 1020 | ~155-fold vs. GCGR |

| PAC1 | - | 9200 | ~1394-fold vs. GCGR |

| GLP-1R | - | >10000 | >1515-fold vs. GCGR |

| VPAC1 | - | >10000 | >1515-fold vs. GCGR |

| VPAC2 | - | >10000 | >1515-fold vs. GCGR |

Data sourced from Xiong et al., J. Med. Chem. 2012, 55, 13, 6137–6148.[1]

The high potency and selectivity of MK-0893 suggest that the 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole core is a critical pharmacophore for glucagon receptor antagonism.

Glucagon Receptor Signaling Pathway

Glucagon, a peptide hormone, plays a crucial role in glucose homeostasis by stimulating hepatic glucose production. It exerts its effects by binding to the glucagon receptor (GCGR), a G protein-coupled receptor (GPCR). Antagonism of this receptor is a promising therapeutic strategy for lowering blood glucose levels in diabetic patients.

Caption: Simplified glucagon receptor signaling pathway and the inhibitory action of an antagonist.

Spectral Data (Predicted)

As no experimentally obtained spectra for this compound are publicly available, the following are predicted characteristic peaks based on the structure and data from analogous compounds.

Table 3: Predicted Spectral Data

| Spectrum | Predicted Peaks |

| ¹H NMR | - Aromatic protons of the naphthalene ring (multiple signals).- A singlet for the pyrazole C4-H.- A singlet for the methoxy group protons.- A broad singlet for the carboxylic acid OH.- A broad singlet for the pyrazole NH. |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid.- Aromatic carbons of the naphthalene ring.- Carbons of the pyrazole ring.- Methoxy group carbon. |

| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid.- N-H stretch from the pyrazole ring.- C=O stretch from the carboxylic acid.- C=N and C=C stretches from the aromatic rings. |

| Mass Spec (m/z) | - Molecular ion peak [M]⁺.- Fragments corresponding to the loss of CO₂, H₂O, and cleavage of the pyrazole-naphthalene bond. |

Conclusion

This compound represents a valuable scaffold in the design of novel therapeutics, particularly as a potential antagonist of the glucagon receptor for the treatment of type II diabetes. While specific experimental data for this core compound is limited, the synthetic routes are well-precedented, and the biological potential is strongly indicated by its more complex derivatives. Further research into the direct synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

Elucidation of the Chemical Structure of 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid. This molecule is of significant interest in medicinal chemistry, notably as a core component of the glucagon receptor antagonist MK-0893[1][2][3]. This document details the key identifiers, predicted spectroscopic characteristics based on analogous compounds, a plausible synthetic pathway, and relevant biological context.

Compound Identification

The fundamental properties of this compound are summarized in the table below, providing a clear reference for this entity.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 1257877-12-5 | [4] |

| Molecular Formula | C₁₅H₁₂N₂O₃ | [4] |

| Molecular Weight | 268.27 g/mol | [4] |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)C(=O)O | [4] |

Spectroscopic Data for Structure Confirmation

While experimentally obtained spectra for the title compound are not publicly available, the following tables present predicted and comparative data based on structurally similar compounds. This information is crucial for researchers in confirming the identity of synthesized this compound through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are extrapolated from known pyrazole and naphthalene derivatives. These values provide a foundational dataset for structural verification.

Table 2.1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrazole-H | ~ 7.0 - 7.2 | s | The chemical shift of the proton on the pyrazole ring. |

| Naphthalene-H | ~ 7.2 - 8.0 | m | Aromatic protons of the naphthalene ring system will appear as a complex multiplet. |

| Methoxy-H | ~ 3.9 | s | Singlet corresponding to the three protons of the methoxy group. |

| Carboxylic Acid-H | > 12.0 | br s | Broad singlet for the acidic proton, which may be exchangeable with D₂O. |

| Pyrazole-NH | ~ 13.0 - 14.0 | br s | Broad singlet for the pyrazole NH proton, also exchangeable. |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid C=O | ~ 165 | |

| Pyrazole C3 & C5 | ~ 140 - 155 | The two carbons of the pyrazole ring attached to the naphthalene and carboxylic acid groups. |

| Pyrazole C4 | ~ 105 - 110 | The CH carbon of the pyrazole ring. |

| Naphthalene Carbons | ~ 110 - 135 | Aromatic carbons of the naphthalene ring system. |

| Methoxy Carbon | ~ 55 |

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2.3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H (Pyrazole) | ~ 3200 | Medium, Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=N, C=C (Aromatic/Heteroaromatic) | 1600 - 1450 | Medium to Strong |

| C-O (Methoxy) | 1250 - 1000 | Strong |

Mass Spectrometry (MS)

The mass spectrum will provide information on the molecular weight and fragmentation pattern, further confirming the structure.

Table 2.4: Expected Mass Spectrometry Fragmentation

| Fragment | m/z | Notes |

| [M]⁺ | 268 | Molecular ion peak. |

| [M-H₂O]⁺ | 250 | Loss of a water molecule. |

| [M-COOH]⁺ | 223 | Loss of the carboxylic acid group. |

Experimental Protocols

A plausible synthetic route for this compound involves the condensation of a β-diketone or a related precursor with hydrazine, a common method for pyrazole synthesis[5][6].

Synthesis of the Key Intermediate: 1-(6-Methoxynaphthalen-2-yl)ethan-1-one

This precursor can be synthesized from 6-methoxy-2-naphthalene carboxylic acid.

Workflow for the Synthesis of the Key Intermediate

Synthesis of this compound

The target compound can be synthesized from the acetylnaphthalene intermediate through a Claisen condensation followed by cyclization with hydrazine.

Experimental Workflow for the Final Product

Biological Relevance and Signaling Pathways

The core structure of 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole is a key pharmacophore in the development of glucagon receptor (GCGR) antagonists. The glucagon receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis.

Glucagon Receptor Signaling Pathway

Glucagon, upon binding to its receptor on hepatocytes, initiates a signaling cascade that leads to an increase in blood glucose levels. Antagonists of this receptor, such as derivatives of the title compound, can block this pathway, making them potential therapeutic agents for type 2 diabetes[1][3].

Simplified Glucagon Receptor Signaling Pathway

Conclusion

The structural elucidation of this compound is pivotal for the advancement of research into novel therapeutics, particularly for metabolic disorders. This guide provides a foundational framework for the synthesis, identification, and biological understanding of this important heterocyclic compound. The presented data and protocols are intended to facilitate further investigation and application of this molecule in drug discovery and development.

References

- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. benchchem.com [benchchem.com]

- 6. hilarispublisher.com [hilarispublisher.com]

In-Depth Technical Guide on 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid

CAS Number: 1257877-12-5

This technical guide provides a comprehensive overview of 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with potential applications in drug discovery and development. The information is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 1257877-12-5 | [1] |

| Molecular Formula | C₁₅H₁₂N₂O₃ | |

| Molecular Weight | 268.27 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)C(=O)O |

Potential Biological and Therapeutic Relevance

While specific biological data for this compound is not extensively available in public literature, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have demonstrated a wide range of biological activities, including but not limited to:

-

Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase (COX).

-

Anticancer: Targeting various signaling pathways involved in cancer cell proliferation.

-

Antimicrobial: Showing efficacy against different bacterial and fungal strains.

-

Neurological Disorders: Modulating receptors in the central nervous system.

Notably, structurally related compounds have shown significant therapeutic potential. For instance, a compound with a similar 1-(naphthalen-2-yl)pyrazole core has been identified as a potent σ(1) receptor antagonist, suggesting potential applications in the treatment of neuropathic pain.[2] Furthermore, a derivative, N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893), has been investigated as a glucagon receptor antagonist for the management of type II diabetes.[3][4] These findings underscore the potential of the this compound scaffold in the development of novel therapeutics.

Experimental Protocols

A general and robust method for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids has been reported and can be adapted for the preparation of the title compound.[1] The synthesis proceeds via the reaction of a 4-aryl-2,4-dioxobutanoic acid with hydrazine hydrate.

Proposed Synthesis Workflow:

References

- 1. Secure Verification [cherry.chem.bg.ac.rs]

- 2. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Pyrazole-Naphthalene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-naphthalene compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry and materials science. This is due to their versatile pharmacological activities, including antitumor, anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4] The fusion of the pyrazole and naphthalene ring systems creates a unique scaffold that can be readily functionalized to modulate its physicochemical and biological characteristics.[5][6] This guide provides a comprehensive overview of the core physicochemical properties of these compounds, detailed experimental protocols for their synthesis and characterization, and insights into their mechanisms of action.

Physicochemical Properties

The physicochemical properties of pyrazole-naphthalene derivatives are crucial for their biological activity and drug-likeness. These properties, including solubility, lipophilicity, and melting point, are influenced by the nature and position of substituents on both the pyrazole and naphthalene rings.

Quantitative Data Summary

The following table summarizes key quantitative data for a selection of pyrazole-naphthalene derivatives, highlighting their biological activity and, where available, specific physicochemical parameters.

| Compound ID | Structure/Substituents | Melting Point (°C) | Biological Activity | IC50 (µM) | Target |

| 7d | 2-(3-(3,4-dimethylphenyl)-5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one | Not specified | Antitumor | 0.86 (HeLa), 0.12 (EGFR) | EGFR |

| 11 | Naphthalene-pyrazole hybrid | Not specified | Antitumor (MCF-7) | More potent than doxorubicin | Not specified |

| 5h | 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivative | Not specified | Anti-inflammatory | Not specified (79.39% edema inhibition) | COX-1/COX-2 |

| 5m | 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivative | Not specified | Anti-inflammatory | Not specified (72.12% edema inhibition) | COX-2 |

| R5, R8, R9 | 3-(naphthalen-1-yl)-1H-pyrazol-5-yl)naphthalen-1-ol derivatives | Not specified | Anticancer (MCF-7) | 5.0 µg/ml | CDK2 |

| R8, R13, R10 | 3-(naphthalen-1-yl)-1H-pyrazol-5-yl)naphthalen-1-ol derivatives | Not specified | Anticancer (MCF-7) | 3.2 µg/ml | CDK2 |

| C23H18N2O2 | (4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Not specified | Not specified | Not specified | Not specified |

| NapMe-Pz | 1-(naphthalen-2-ylmethyl)-1H-pyrazole | 85-89 | Antimicrobial | Not specified | Not specified |

Note: This table is a compilation of data from multiple sources and is not exhaustive.[1][2][3][5][7][8]

Crystal Structure and Molecular Geometry

X-ray crystallography studies have provided valuable insights into the three-dimensional structure of pyrazole-naphthalene compounds. For instance, in (4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the pyrazole ring is nearly coplanar with the naphthalene ring system, with a dihedral angle of 1.55(10)°.[7] The overall planarity of the molecule is a common feature, which can facilitate π-π stacking interactions.[7] The crystal packing is often stabilized by intermolecular hydrogen bonds.[9]

Experimental Protocols

The synthesis and characterization of pyrazole-naphthalene compounds involve a range of standard and advanced organic chemistry techniques.

General Synthesis of Pyrazole-Naphthalene Derivatives

A common and efficient method for synthesizing pyrazole-naphthalene derivatives is through a multi-component reaction, often involving a chalcone intermediate.[5][10]

-

Chalcone Synthesis (Aldol Condensation): An appropriately substituted acetonaphthone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol. The mixture is typically stirred at room temperature or gently heated to yield the corresponding chalcone.

-

Pyrazoline/Pyrazole Formation (Claisen-Schmidt Condensation & Cyclization): The synthesized chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a solvent such as ethanol or acetic acid.[11][12] Refluxing the mixture for several hours results in the formation of the pyrazoline ring. Subsequent oxidation or aromatization can lead to the corresponding pyrazole.[13]

Characterization Techniques

The structural elucidation of the synthesized compounds is crucial and is typically achieved through a combination of the following spectroscopic and analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.[8][14] 2D NMR techniques like HSQC and HMBC can further confirm the connectivity of atoms.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as C=N, N-H, and C=O stretching vibrations, which are characteristic of the pyrazole and other functional moieties.[15][16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the synthesized compounds.[17][18]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.[7][9]

Signaling Pathways and Mechanism of Action

Many pyrazole-naphthalene compounds exert their biological effects by interacting with specific molecular targets within cellular signaling pathways.

EGFR Inhibition Pathway

Several pyrazole-naphthalene derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] The diagram below illustrates the general mechanism of action.

Caption: EGFR signaling pathway and its inhibition by a pyrazole-naphthalene compound.

The pyrazole-naphthalene compound binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades like the Ras-Raf-MEK-ERK pathway. This ultimately inhibits cell proliferation, survival, and angiogenesis.[1]

Experimental Workflow

The development and evaluation of novel pyrazole-naphthalene compounds follow a systematic workflow from synthesis to biological testing.

References

- 1. Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 3. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of (4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. jocpr.com [jocpr.com]

- 15. connectjournals.com [connectjournals.com]

- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acids represent a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals. Their diverse biological activities are intrinsically linked to their molecular structure. Mass spectrometry (MS) stands as an indispensable analytical technique for the structural elucidation, characterization, and quantification of these vital compounds. Understanding the fragmentation patterns of pyrazole carboxylic acids under various ionization conditions is paramount for unambiguous identification, metabolite profiling, and impurity analysis during drug discovery and development.[1] This guide provides a comprehensive overview of the core principles of mass spectrometry, detailed fragmentation pathways of pyrazole carboxylic acids, and standardized experimental protocols.

Core Principles of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The process involves the ionization of the analyte, followed by the separation of ions based on their m/z ratio and their subsequent detection. The resulting mass spectrum provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Common ionization techniques employed for the analysis of pyrazole carboxylic acids include Electrospray Ionization (ESI) and Electron Ionization (EI). ESI is a soft ionization technique suitable for polar and thermally labile molecules, often generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. EI, a harder ionization technique, involves bombarding the sample with high-energy electrons, leading to extensive fragmentation and providing a detailed fragmentation pattern that is valuable for structural elucidation.

Fragmentation of the Pyrazole Ring

The fragmentation of the pyrazole ring is a key diagnostic feature in the mass spectra of pyrazole-containing compounds. The primary fragmentation pathways for the pyrazole ring itself involve the expulsion of neutral molecules such as hydrogen cyanide (HCN) and nitrogen gas (N₂).[2]

-

Loss of HCN: A common fragmentation pathway involves the cleavage of the N-N bond and a C-N bond, leading to the elimination of a stable HCN molecule.

-

Loss of N₂: Another characteristic fragmentation is the loss of a nitrogen molecule, which can occur through various rearrangement mechanisms.

The position of substituents on the pyrazole ring can significantly influence the fragmentation pathways.

Fragmentation of the Carboxylic Acid Group

The carboxylic acid functional group undergoes characteristic fragmentation patterns in mass spectrometry. Common fragmentation pathways include:

-

Decarboxylation (Loss of CO₂): In negative ion mode, deprotonated carboxylic acids readily lose carbon dioxide (44 Da).[2]

-

Loss of H₂O: The elimination of a water molecule (18 Da) is a common fragmentation pathway, particularly in positive ion mode.

-

Loss of the Carboxyl Group (-COOH): Cleavage of the bond adjacent to the carbonyl group can result in the loss of the entire carboxylic acid group (45 Da).[3][4]

Combined Fragmentation of Pyrazole Carboxylic Acids

The fragmentation of pyrazole carboxylic acids is a composite of the fragmentation of the pyrazole ring and the carboxylic acid group. The specific fragmentation pathways and the relative abundance of fragment ions depend on the ionization method, collision energy, and the substitution pattern of the molecule.

In positive ion mode (ESI+) , pyrazole carboxylic acids typically form protonated molecules [M+H]⁺. Subsequent fragmentation often involves the initial loss of water or the carboxyl group, followed by fragmentation of the pyrazole ring.

In negative ion mode (ESI-) , deprotonated molecules [M-H]⁻ are formed. The most common initial fragmentation is the loss of carbon dioxide (decarboxylation). The resulting pyrazole anion can then undergo further fragmentation through the loss of HCN or N₂.

Proposed Fragmentation Pathways

The following diagrams illustrate the proposed major fragmentation pathways for a generic pyrazole carboxylic acid under different ionization modes.

Quantitative Data Summary

The following table summarizes the observed major fragment ions for select pyrazole carboxylic acid derivatives. The relative abundances can vary significantly depending on the instrument and experimental conditions.

| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |

| Pyrazole-4-carboxylic acid | EI | 112 | 95, 67, 40 | COOH, HCN from [M-COOH]⁺ |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | EI | 154 | 126, 109, 81 | C₂H₄, OEt, C₂H₄ from [M-OEt]⁺ |

Experimental Protocols

Sample Preparation

A general protocol for the preparation of pyrazole carboxylic acid samples for mass spectrometry analysis is as follows:

-

Dissolution: Accurately weigh approximately 1 mg of the pyrazole carboxylic acid sample and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of water and organic solvent).

-

Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For the analysis of pyrazole carboxylic acids, reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and effective approach.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often employed.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters

The following are typical starting parameters for the analysis of pyrazole carboxylic acids using an ESI source. Optimization is necessary for specific compounds and instruments.

-

Ionization Mode: ESI positive and negative modes.

-

Capillary Voltage: 3.0-4.0 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-500 °C.

-

Cone Gas Flow: 50-100 L/hr.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

Conclusion

The mass spectrometric fragmentation of pyrazole carboxylic acids provides a wealth of structural information that is critical for their identification and characterization in complex matrices. By understanding the fundamental fragmentation pathways of both the pyrazole ring and the carboxylic acid functional group, researchers can confidently interpret mass spectra and gain valuable insights into their molecules of interest. The experimental protocols outlined in this guide provide a solid foundation for developing robust and reliable analytical methods for this important class of compounds, thereby supporting advancements in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Request Rejected [emsl.pnnl.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Methoxynaphthalene Pyrazole Derivatives: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxynaphthalene pyrazole derivatives have emerged as a promising class of heterocyclic compounds, attracting significant attention in the fields of medicinal chemistry and drug discovery. The fusion of the methoxynaphthalene moiety with the versatile pyrazole scaffold has yielded molecules with a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties. This in-depth technical guide provides a comprehensive literature review of these derivatives, focusing on their synthesis, biological evaluation, and detailed experimental protocols. The information is curated to serve as a valuable resource for researchers actively involved in the development of novel therapeutic agents.

Synthesis of Methoxynaphthalene Pyrazole Derivatives

The primary synthetic route to methoxynaphthalene pyrazole derivatives involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative.

General Synthetic Workflow

Caption: General workflow for the synthesis of methoxynaphthalene pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(Substituted phenyl)-3-(methoxynaphthalen-2-yl)prop-2-en-1-one (Chalcone Intermediate)

-

Reaction Setup: To a solution of a substituted acetophenone (10 mmol) in ethanol (50 mL), add the desired methoxynaphthalene carbaldehyde (10 mmol).

-

Base Addition: To the stirred mixture, add an aqueous solution of potassium hydroxide (40% w/v, 8 mL) dropwise at a temperature of 276–277 K (ice bath).

-

Reaction: Continue stirring the reaction mixture at room temperature for 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of 3-4.

-

Isolation and Purification: Filter the precipitated solid, wash thoroughly with water and then with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.[1]

Protocol 2: Synthesis of 3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes a Vilsmeier-Haack reaction for the synthesis of a pyrazole-4-carbaldehyde derivative.

-

Starting Material: Begin with the corresponding acetophenone phenylhydrazone.

-

Vilsmeier Reagent: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3) to dimethylformamide (DMF) under cooled conditions.

-

Reaction: Add the acetophenone phenylhydrazone to the Vilsmeier reagent and heat the mixture. The specific temperature and reaction time will depend on the substrate.

-

Work-up and Purification: After the reaction is complete, pour the mixture into ice water and neutralize. The solid product can be collected by filtration and purified by recrystallization.[2][3][4][5]

Protocol 3: Synthesis of 2-[5-(2,3-Dimethoxynaphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methoxyphenol

This protocol details the cyclization of a chalcone with hydrazine hydrate.

-

Reaction Setup: Dissolve the chalcone intermediate (5 mmol) in anhydrous ethanol (30 mL).

-

Hydrazine Addition: Add an excess of hydrazine monohydrate (1 mL of 64–65% solution, ~13 mmol) to the solution.

-

Reaction: Reflux the reaction mixture at 360 K for 5 hours.

-

Isolation: Cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.[1][6][7]

Biological Activities and Structure-Activity Relationship (SAR)

Methoxynaphthalene pyrazole derivatives have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

The primary mechanism of anticancer action for many of these derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[8][9][10][11]

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Signaling pathway of methoxynaphthalene pyrazole derivatives as tubulin polymerization inhibitors.

Structure-Activity Relationship (SAR) Insights:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrazole core significantly influence anticancer activity. For instance, an ethoxy group at the 4-position of the phenyl ring has been shown to enhance activity.[8]

-

Methoxynaphthalene Moiety: The methoxy groups on the naphthalene ring are crucial for activity, likely contributing to the binding affinity with the target protein.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected methoxynaphthalene pyrazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5j | MCF-7 (Breast) | 2.78 ± 0.24 | [8] |

| Cisplatin (Standard) | MCF-7 (Breast) | 15.24 ± 1.27 | [8] |

| 7d | Hela (Cervical) | 0.86 | [12] |

| 7d (EGFR inhibition) | - | 0.12 | [12] |

Antimicrobial Activity

Several methoxynaphthalene pyrazole derivatives have also been evaluated for their ability to inhibit the growth of various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative compounds.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 21c | Multi-drug resistant strains | 0.25 | [13] |

| 23h | Multi-drug resistant strains | 0.25 | [13] |

| Gatifloxacin (Standard) | - | 1 | [13] |

Key Experimental Protocols for Biological Evaluation

Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of methoxynaphthalene pyrazole derivatives.

Protocol 4: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[14][15][16][17]

Protocol 5: In Vitro Tubulin Polymerization Inhibition Assay

-

Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a suitable buffer on ice.[18][19]

-

Reaction Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.

-

Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.

-

Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves and determine the inhibitory effect of the compounds.[6][12][18][20]

Protocol 6: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol. Store at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).[15][16][21][22]

Protocol 7: Determination of Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[9][13][17]

Conclusion

Methoxynaphthalene pyrazole derivatives represent a valuable scaffold in the design of novel therapeutic agents. Their synthesis is readily achievable through established chemical transformations, and they exhibit promising anticancer and antimicrobial activities. The detailed protocols and compiled data within this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on in vivo studies to validate the therapeutic potential of these compounds.

References

- 1. asianpubs.org [asianpubs.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. researchgate.net [researchgate.net]

- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. turkjps.org [turkjps.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cancer.wisc.edu [cancer.wisc.edu]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pyrazole Core in Medicinal Chemistry

Abstract

The pyrazole core, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility, stemming from a unique combination of physicochemical properties, has cemented its status as a "privileged scaffold" in modern drug discovery. This guide provides a comprehensive exploration of the pyrazole moiety, from its serendipitous discovery to its current prominence in a wide array of FDA-approved therapeutics. We will dissect its fundamental electronic and structural characteristics, delve into key synthetic methodologies, analyze structure-activity relationships, and examine illustrative case studies of blockbuster drugs. This technical treatise is intended for researchers, scientists, and drug development professionals, offering expert insights into the enduring significance and future potential of the pyrazole core in the quest for novel therapeutic agents.

The Genesis of a Privileged Scaffold: Discovery and Early Significance

The story of pyrazole is not one of targeted design, but of serendipitous discovery, a common theme in the history of organic chemistry and pharmacology. Its journey from a chemical curiosity to a mainstay of medicinal chemistry underscores the importance of fundamental research.

A Serendipitous Discovery: The Knorr Synthesis

The pyrazole ring system was first identified and synthesized in 1883 by the German chemist Ludwig Knorr. His pioneering work involved the condensation reaction of ethyl acetoacetate with phenylhydrazine, which, contrary to his initial hypothesis, did not yield a quinoline derivative. Instead, this reaction produced a novel five-membered heterocyclic compound, which was later named antipyrine (phenazone). This reaction, now famously known as the Knorr pyrazole synthesis, became a foundational method for constructing the pyrazole core and remains relevant to this day.

Early Glimmers of Biological Activity: From Dyes to Drugs

Initially, the interest in pyrazole and its derivatives was largely confined to the burgeoning synthetic dye industry. However, the structural resemblance of antipyrine to quinine, a known antipyretic, prompted an investigation into its physiological effects. This inquiry marked a pivotal moment, shifting the focus towards the potential therapeutic applications of this new class of compounds.

Antipyrine and Beyond: The First Wave of Pyrazole-Based Therapeutics

In 1884, antipyrine was introduced into clinical practice as one of the first synthetic drugs, exhibiting potent antipyretic (fever-reducing) and analgesic (pain-relieving) properties. Its success spurred further research into related pyrazolone derivatives, leading to the development of aminopyrine and later phenylbutazone, a potent non-steroidal anti-inflammatory drug (NSAID). While the use of these early pyrazole drugs has declined due to concerns over side effects such as agranulocytosis, their historical importance is undeniable. They were instrumental in establishing the pyrazole core as a pharmacologically significant scaffold and paved the way for the development of safer and more selective pyrazole-containing drugs in the 20th and 21st centuries.

Physicochemical Architecture: The Foundation of Versatility

The enduring success of the pyrazole core in medicinal chemistry is not accidental; it is a direct consequence of its intrinsic physicochemical properties. These features allow it to engage in a wide range of intermolecular interactions with biological targets and provide a stable, yet tunable, scaffold for molecular design.

Electronic Landscape: Aromaticity, Tautomerism, and pKa

The pyrazole ring is an aromatic system, with six π-electrons delocalized over the five ring atoms. This aromaticity confers significant thermodynamic stability. The two adjacent nitrogen atoms create a unique electronic distribution: one nitrogen (N1) is pyridine-like and acts as a hydrogen bond acceptor, while the other (N2), when protonated, is pyrrole-like and can act as a hydrogen bond donor.

Unsubstituted pyrazole can exist in two tautomeric forms, which interconvert via proton transfer. This tautomerism is a critical consideration in drug design, as the different forms can exhibit distinct binding interactions.

Caption: Tautomeric forms of the pyrazole ring.

The pKa of the pyrazole ring is approximately 2.5, meaning it is a weak base. This property influences the ionization state of pyrazole-containing drugs under physiological conditions, which in turn affects their solubility, permeability, and target engagement.

Structural Dynamics: Conformation and Isomerism

The pyrazole ring itself is planar due to its aromaticity. However, the substituents attached to the ring can adopt various conformations, which can be crucial for fitting into a protein's binding pocket. Furthermore, unsymmetrically substituted pyrazoles can exist as regioisomers, and the specific arrangement of substituents can have a profound impact on biological activity.

Interaction Propensity: Hydrogen Bonding and Lipophilicity

The ability of the pyrazole core to act as both a hydrogen bond donor and acceptor is a key feature of its versatility. This allows it to form strong and specific interactions with amino acid residues in protein targets. The N1 nitrogen is a good hydrogen bond acceptor, while the N-H group at the N2 position is an effective hydrogen bond donor. The overall lipophilicity of a pyrazole-containing molecule can be readily modulated by the nature of the substituents on the ring, allowing for fine-tuning of its pharmacokinetic properties.

Data Summary Table: Key Physicochemical Properties of Pyrazole

| Property | Value/Description | Significance in Drug Design |

| Molecular Formula | C₃H₄N₂ | Low molecular weight scaffold. |

| Molar Mass | 68.08 g/mol | Provides a lightweight core for building larger molecules. |

| Aromaticity | 6 π-electron system | Confers high thermodynamic stability. |

| pKa (Conjugate Acid) | ~2.5 | Weakly basic; typically neutral at physiological pH. |

| Hydrogen Bonding | One donor (N-H), one acceptor (N) | Enables strong and specific interactions with biological targets. |

| Dipole Moment | ~2.2 D | Influences solubility and binding interactions. |

| Tautomerism | Exists in two tautomeric forms | Can influence receptor binding and recognition. |

| Solubility | Soluble in water and organic solvents | Provides a good starting point for developing drugs with appropriate solubility. |

A Pharmacophore of Prominence: Pyrazole in Modern Drug Discovery

The foundational understanding of pyrazole's properties has enabled its evolution from the scaffold of early NSAIDs to a central component in a diverse range of modern, highly selective drugs. Its prevalence in numerous FDA-approved medicines is a testament to its privileged status.

The Pyrazole Core in FDA-Approved Drugs: A Statistical Overview

The pyrazole motif is found in a significant number of marketed drugs across a wide spectrum of therapeutic areas. These include anti-inflammatory, anticancer, antiviral, antipsychotic, and erectile dysfunction medications. Its ability to serve as a bioisosteric replacement for other rings, its synthetic tractability, and its favorable pharmacokinetic properties have made it a go-to scaffold for medicinal chemists.

Case Studies: Unveiling the Mechanism of Action

To truly appreciate the significance of the pyrazole core, it is instructive to examine its role in specific, highly successful drugs.

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat the pain and inflammation of arthritis. The pyrazole core is central to its mechanism of action. The two phenyl groups attached to the pyrazole ring are positioned in a way that allows the molecule to fit into the active site of the COX-2 enzyme. The trifluoromethyl group on one of the phenyl rings is crucial for its selectivity, as it can access a side pocket in the COX-2 enzyme that is not present in the COX-1 isoform.

Technical Guide: Solubility Profile of 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole-carboxylic acid moiety attached to a methoxynaphthalene group.[1][2][3] Its chemical formula is C15H12N2O3 and it has a molecular weight of 268.27 g/mol .[1][2] Compounds containing pyrazole and naphthalene scaffolds are of significant interest in medicinal chemistry due to their potential biological activities.[4][5] Understanding the solubility profile of such a compound is a critical first step in its development as a potential therapeutic agent, as solubility directly impacts bioavailability and formulation strategies.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. To obtain this crucial data, experimental determination is necessary. The following sections detail the recommended protocols for such a study.

Experimental Protocols for Solubility Determination

The following protocols describe methods to determine the aqueous and organic solvent solubility of this compound.

I. Aqueous Solubility Determination (pH-dependent)

Given the presence of a carboxylic acid group, the aqueous solubility of this compound is expected to be highly dependent on the pH of the solution.

Materials:

-

This compound

-

Deionized water

-

Phosphate buffer solutions (pH 2, 4, 6, 7.4, 8)

-

5% (w/v) Sodium Hydroxide (NaOH) solution[6]

-

5% (v/v) Hydrochloric Acid (HCl) solution[6]

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

-

pH meter

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of the compound (e.g., 10 mg) into several glass vials.

-

To each vial, add a known volume (e.g., 1 mL) of a specific aqueous medium (deionized water, and each of the buffer solutions).

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes) to pellet the excess undissolved solid.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

-

-

Qualitative Solubility in Acidic and Basic Solutions:

-

To a test tube containing approximately 0.5 mL of 5% NaHCO3 solution, add a small amount (e.g., 25 mg) of the solid compound. Observe for effervescence (CO2 bubble formation), which indicates the formation of a water-soluble salt.[6][8]

-

Repeat the process with 5% NaOH solution. Solubility in NaOH indicates the presence of an acidic functional group like a carboxylic acid or a phenol.[6]

-

To confirm dissolution in base, the resulting solution can be acidified with 5% HCl, which should cause the water-insoluble compound to precipitate.[6]

-

II. Organic Solvent Solubility Determination

Materials:

-

This compound

-

A range of organic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate)

-

The same equipment as listed for aqueous solubility determination.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Follow the same procedure as for aqueous solubility, but use the selected organic solvents instead of aqueous media.

-

-

Equilibration:

-

Equilibrate the samples in a thermostatic shaker. The time to reach equilibrium may vary depending on the solvent.

-

-

Phase Separation and Analysis:

-

Centrifuge the samples to separate the undissolved solid.

-

Analyze the supernatant using a suitable analytical method, typically HPLC, to determine the concentration of the dissolved compound.

-

Data Presentation

The quantitative solubility data obtained from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Aqueous Solubility of this compound

| Aqueous Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Deionized Water | ||||

| Buffer | 2.0 | |||

| Buffer | 4.0 | |||

| Buffer | 6.0 | |||

| Buffer | 7.4 | |||

| Buffer | 8.0 | |||

| 5% NaHCO3 | ||||

| 5% NaOH |

Table 2: Organic Solvent Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| DMSO | |||

| DMF | |||

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Ethyl Acetate |

Visualization of Experimental Workflow

The general workflow for determining the solubility of the compound can be visualized as follows:

Caption: Workflow for solubility determination.

Signaling Pathways

A review of the available literature did not identify any specific signaling pathways that are directly modulated by this compound. While a structurally related compound has been investigated as a glucagon receptor antagonist, this information is not directly applicable to the target compound without further experimental validation.[9] Therefore, no signaling pathway diagrams are provided in this guide.

Conclusion

This technical guide provides a framework for determining the solubility profile of this compound. Although specific quantitative data is not currently available, the detailed experimental protocols and the visualized workflow offer a clear path for researchers to generate this essential data. The characterization of the aqueous and organic solvent solubility is a fundamental step in the preclinical development of this compound, enabling further studies into its formulation, pharmacokinetics, and potential therapeutic applications.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. This compound | 1257877-12-5 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(6-Methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure is related to known biologically active molecules, including potent glucagon receptor antagonists developed for the treatment of type II diabetes. The pyrazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting anti-inflammatory, antiviral, anticancer, and antimicrobial properties.[1][2][3][4] This document provides a detailed, four-step protocol for the synthesis of this target compound, starting from commercially available 2-methoxynaphthalene.

The synthetic strategy involves an initial Friedel-Crafts acylation to introduce a key acetyl group, followed by a Claisen condensation to build the 1,3-dicarbonyl intermediate. Subsequent cyclization with hydrazine hydrate affords the pyrazole ring system, and a final hydrolysis step yields the desired carboxylic acid.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a four-step sequence as illustrated below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Acetyl-6-methoxynaphthalene

This procedure follows a modified Friedel-Crafts acylation, where the use of nitrobenzene as a solvent preferentially directs acylation to the 6-position of the naphthalene ring.[1][5][6]

Materials:

-

2-Methoxynaphthalene (nerolin)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dry Nitrobenzene

-

Chloroform

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Set up a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel fitted with a drying tube.

-

Charge the flask with 200 mL of dry nitrobenzene, followed by the careful addition of 43 g (0.32 mol) of anhydrous aluminum chloride. Stir until the AlCl₃ has dissolved.

-

Add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene to the solution.

-

Cool the stirred solution to approximately 5°C using an ice bath.

-

Add 25 g (0.32 mol) of redistilled acetyl chloride dropwise via the addition funnel over 15-20 minutes, maintaining the internal temperature between 10.5°C and 13°C.[5]

-

After the addition is complete, continue stirring in the ice bath for 2 hours.

-

Allow the mixture to stand at room temperature for a minimum of 12 hours.

-

Cool the reaction mixture in an ice bath and pour it, with stirring, into a beaker containing 200 g of crushed ice and 100 mL of concentrated HCl.

-

Transfer the resulting two-phase mixture to a separatory funnel with 50 mL of chloroform. Separate the organic layer (chloroform-nitrobenzene).

-

Wash the organic layer with three 100-mL portions of water.

-

Transfer the organic layer to a 2-L flask for steam distillation to remove the nitrobenzene. The distillation is complete after approximately 3-4 L of water has been collected.

-

After cooling, decant the residual water from the solid product. Dissolve the solid in 100 mL of chloroform, separate any remaining water, and dry the chloroform solution over anhydrous MgSO₄.

-

Remove the chloroform on a rotary evaporator.

-

Purify the solid residue by recrystallization from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.[5]

| Parameter | Value | Reference |

| Typical Yield | 45–48% | [5] |

| Melting Point | 106.5–108°C | [5] |

| Molecular Formula | C₁₃H₁₂O₂ | |

| Molecular Weight | 200.23 g/mol |

Step 2: Synthesis of Ethyl 4-(6-methoxynaphthalen-2-yl)-2,4-dioxobutanoate

This step is a crossed Claisen condensation. Diethyl oxalate is used as a non-enolizable ester, which acts as the electrophilic acceptor for the enolate of 2-acetyl-6-methoxynaphthalene.[7][8]

Materials:

-

2-Acetyl-6-methoxynaphthalene

-

Diethyl Oxalate ((CO₂Et)₂)

-

Sodium Ethoxide (NaOEt)

-

Absolute Ethanol

-

Diethyl Ether

-

Dilute Hydrochloric Acid (HCl)

Protocol:

-

In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

Add a solution of 2-acetyl-6-methoxynaphthalene (1 equivalent) in absolute ethanol to the flask.

-

Add diethyl oxalate (1.1 equivalents) dropwise to the stirred mixture at room temperature.

-

After the addition, heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute HCl.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to yield the crude product. The product can be used in the next step without further purification or can be purified by column chromatography.

| Parameter | Value | Reference |

| Typical Yield | 75–85% (estimated) | [9][10] |

| Molecular Formula | C₁₇H₁₆O₅ | |

| Molecular Weight | 300.31 g/mol |

Step 3: Synthesis of Ethyl 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylate

This reaction is a Knorr-type pyrazole synthesis, where the 1,3-dicarbonyl compound cyclizes with hydrazine to form the stable aromatic pyrazole ring.[9][11][12]

Materials:

-

Ethyl 4-(6-methoxynaphthalen-2-yl)-2,4-dioxobutanoate

-

Hydrazine Hydrate (N₂H₄·H₂O)

-

Ethanol

-

Glacial Acetic Acid

Protocol:

-

Dissolve the crude ethyl 4-(6-methoxynaphthalen-2-yl)-2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottomed flask.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring its progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Reduce the volume of the solvent under vacuum.

-

Pour the residue into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

| Parameter | Value | Reference |

| Typical Yield | 80–90% (estimated) | [9][10] |

| Molecular Formula | C₁₇H₁₆N₂O₃ | |

| Molecular Weight | 296.32 g/mol |

Step 4: Synthesis of this compound

The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylate

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Protocol:

-

Suspend the ethyl ester (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add an excess of sodium hydroxide (2-3 equivalents) to the suspension.

-

Heat the mixture to reflux until the reaction is complete (typically 2-4 hours, monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

-

A precipitate will form. Stir the suspension in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

| Parameter | Value | Reference |

| Typical Yield | >90% (estimated) | General Knowledge |

| Molecular Formula | C₁₅H₁₂N₂O₃ | |

| Molecular Weight | 268.27 g/mol |

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-Acetyl-6-methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. jk-sci.com [jk-sci.com]

Application Notes and Protocols for Pyrazole Ring Synthesis Using Hydrazine

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole rings, a crucial scaffold in medicinal chemistry and drug development, utilizing hydrazine and its derivatives. The primary focus is on the Knorr pyrazole synthesis and its variations, offering researchers, scientists, and drug development professionals a practical guide to producing these valuable heterocyclic compounds.

Introduction

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and versatile method for constructing the pyrazole core.[1][2] The reaction typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5][6] This straightforward and often high-yielding reaction has been adapted and optimized over the years, with modern variations employing microwave assistance and green chemistry principles to improve efficiency and sustainability.[7][8][9][10][11][12]

General Reaction Mechanism

The Knorr pyrazole synthesis is generally an acid-catalyzed reaction. The mechanism initiates with the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][4] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[1] When using unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of two regioisomeric products.[2][3][6]

Experimental Protocols

This section provides detailed methodologies for key pyrazole synthesis protocols. These are intended as starting points and may require optimization for different substrates and scales.

Protocol 1: Classical Knorr Synthesis of 3,5-Dimethylpyrazole

This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate using conventional heating.

Materials:

-

Acetylacetone (1,3-pentanedione)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve acetylacetone (1.0 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate (1.0-1.1 equivalents) to the stirred solution. An exothermic reaction may be observed.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add cold water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3,5-dimethylpyrazole.

-

Dry the product under vacuum.

Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol outlines a rapid and efficient synthesis of 1,3,5-trisubstituted pyrazoles using microwave irradiation.[7][8]

Materials:

-

Substituted 1,3-diketone (e.g., dibenzoylmethane)

-

Substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol or another suitable solvent

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

In a microwave synthesis vial, combine the 1,3-diketone (1.0 equivalent) and the substituted hydrazine (1.0 equivalent) in a minimal amount of ethanol.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).[7] The optimal time and temperature should be determined for each specific substrate combination.

-

After irradiation, cool the vial to room temperature.

-

The product may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of a Pyrazolone from a β-Ketoester

This protocol details the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, from a β-ketoester and hydrazine.[4][13]

Materials:

-

Ethyl benzoylacetate (β-ketoester)

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Scintillation vial or small round-bottom flask

-

Hot plate with stirring capability

-

TLC plates and chamber

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[4]

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[4]

-

Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[4]

-

Monitor the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane to confirm the consumption of the starting ketoester.[4]

-